molecular formula C17H14N2O2S B11601179 (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11601179
M. Wt: 310.4 g/mol
InChI Key: JIFPUJOIPBFOIH-DHDCSXOGSA-N
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Description

(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and a methylbenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 4-methylbenzaldehyde in the presence of thiosemicarbazide. The reaction is carried out under reflux conditions in ethanol, followed by cyclization to form the thiazolidinone ring. The reaction conditions may vary, but common reagents include acetic acid and sodium acetate as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer activity.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes involved in inflammation and cancer cell proliferation. It may also interact with cellular receptors and signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2E,6E)-2,6-Bis(3-methoxybenzylidene)cyclohexanone: Another compound with a similar structure but different functional groups.

    Thiazolidinediones: A class of compounds with a thiazolidinone ring but different substituents.

Uniqueness

(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

(5Z)-2-(3-hydroxyphenyl)imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2O2S/c1-11-5-7-12(8-6-11)9-15-16(21)19-17(22-15)18-13-3-2-4-14(20)10-13/h2-10,20H,1H3,(H,18,19,21)/b15-9-

InChI Key

JIFPUJOIPBFOIH-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2

Origin of Product

United States

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